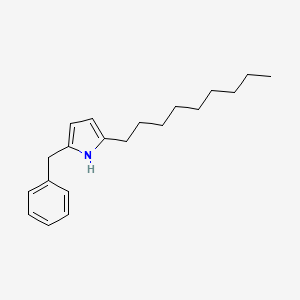
2-Benzyl-5-(2-thienyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(2-thienyl)-1H-pyrrole (2B5T) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research. It has been used in a variety of research applications, including synthesizing organic molecules, studying mechanisms of action, and examining biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-(2-thienyl)-1H-pyrrole is not fully understood. However, it is believed that it acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and appetite. It is also believed that it may interact with other receptors, including the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects in animal studies. It has also been found to have anti-inflammatory and neuroprotective effects. In addition, it has been found to have anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-(2-thienyl)-1H-pyrrole has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a relatively stable compound, which makes it suitable for a variety of laboratory experiments. However, it has several limitations. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which limits its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzyl-5-(2-thienyl)-1H-pyrrole. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of more efficient and cost-effective methods for its use.
Synthesemethoden
2-Benzyl-5-(2-thienyl)-1H-pyrrole can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Wittig-Horner reaction. The Grignard reaction is a chemical reaction in which an alkyl or aryl halide is treated with a Grignard reagent to form an alkane or an aryl ether. The Wittig reaction is a chemical reaction in which an aldehyde or ketone is treated with a phosphonium ylide to form an alkene. The Wittig-Horner reaction is a chemical reaction in which an aldehyde or ketone is treated with a phosphonium ylide and an alcohol to form an alkene.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(2-thienyl)-1H-pyrrole has been used in a variety of scientific research applications, including synthesizing organic molecules, studying mechanisms of action, and examining biochemical and physiological effects. It has been used as a building block in the synthesis of a variety of compounds, including arylthienyl pyrroles and polycyclic aromatic hydrocarbons. It has also been used to study the mechanisms of action of various drugs and to examine the biochemical and physiological effects of various compounds.
Eigenschaften
IUPAC Name |
2-benzyl-5-thiophen-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-5-12(6-3-1)11-13-8-9-14(16-13)15-7-4-10-17-15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZFWKXXZBJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)



![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)
